6-(Propan-2-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
6-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
HUIAXIUDHOOQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Substituted Pyridinecarboxylic Acids
A direct route involves catalytic hydrogenation of a pre-functionalized pyridine precursor. For example, 6-isopropylnicotinic acid (3-pyridinecarboxylic acid with an isopropyl group at position 6) can be reduced under high-pressure hydrogenation conditions.
- Catalyst : Palladium on carbon (Pd/C, 5% Pd loading)
- Conditions :
- Pressure: 3–5 MPa H₂
- Temperature: 80–100°C
- Solvent: Water or methanol
- Yield : 85–96% (based on analogous methods for 4-piperidinecarboxylic acid).
Mechanism :
The pyridine ring undergoes full saturation, converting the aromatic system into a piperidine ring while retaining the carboxylic acid and isopropyl groups.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 1–3 wt% Pd/C | |
| Reaction Time | 3–6 hours | |
| Post-Processing | Crystallization in methanol |
- Synthesis of the starting material (6-isopropylnicotinic acid) may require additional steps, such as Friedel-Crafts alkylation or directed ortho-metalation.
Intramolecular Cyclization of Linear Precursors
Cyclization strategies exploit amino ester intermediates to form the piperidine ring.
- Amino Ester Synthesis : Prepare a linear δ-amino ester with a propan-2-yl branch and carboxylic acid precursor.
- Cyclization : Use palladium catalysis or acid-mediated conditions to induce ring closure.
- Substrate : δ-Amino ester with isopropyl and protected carboxylic acid groups.
- Conditions :
- Catalyst: Pd(OAc)₂ with P-O ligands
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Temperature: Reflux (60–80°C)
- Yield : 70–82% (based on Masamune ester modifications).
Mechanism :
Intramolecular nucleophilic attack forms the piperidine ring, followed by deprotection of the carboxylic acid group.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Ester Conversion | (MeO)₃CH/MeOH, p-TsOH | 82% | |
| Cyclization | Pd catalysis, 80°C, 12 h | 75% |
Functionalization of Preformed Piperidine Derivatives
Post-synthetic modification of piperidine scaffolds can introduce the isopropyl and carboxylic acid groups.
- Alkylation : Introduce propan-2-yl via SN2 reaction on a piperidine nitrogen or carbon.
- Oxidation : Convert a hydroxymethyl or methyl group to carboxylic acid.
- Alkylation : React piperidine-3-carboxylic acid with 2-bromopropane under basic conditions.
- Oxidation : Use KMnO₄ or CrO₃ to oxidize a methyl group to carboxylic acid.
- Regioselectivity issues during alkylation.
- Over-oxidation side reactions.
Key Data :
| Reaction | Reagents | Yield | Source |
|---|---|---|---|
| Alkylation | 2-Bromopropane, K₂CO₃ | 60% | |
| Oxidation | KMnO₄, H₂O, Δ | 45% |
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrogenation | High yield, scalable | Requires specialized pyridine precursor | 85–96% |
| Cyclization | Stereochemical control | Multi-step synthesis | 70–82% |
| Functionalization | Modular | Low regioselectivity | 45–60% |
Research Advancements
Recent developments in piperidine synthesis emphasize stereoselective catalysis and one-pot cascades :
- Asymmetric Hydrogenation : Iridium or ruthenium catalysts enable enantioselective reduction of pyridines.
- Radical Cyclization : Copper-mediated processes allow C-H functionalization under mild conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Propan-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
a) 3-Methylpiperidine-3-carboxylic Acid (CAS 116140-22-8)
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Difference : A methyl group replaces the isopropyl substituent at position 5.
b) 6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride (CAS 2007916-57-4)
- Molecular Formula: C₇H₁₁ClF₃NO₂
- Molecular Weight : 233.61 g/mol
- Key Difference : A trifluoromethyl (-CF₃) group replaces the isopropyl group.
- Impact : Enhanced electronegativity and metabolic stability due to the strong electron-withdrawing nature of -CF₃. This modification may improve binding affinity in enzyme-active sites .
c) 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic Acid Hydrochloride
Piperidine vs. Pyridine Derivatives
a) 6-Amino-3-pyridinecarboxylic Acid (CAS 3167-49-5)
- Molecular Formula : C₆H₆N₂O₂
- Molecular Weight : 138.12 g/mol
- Key Difference : A pyridine ring (aromatic, unsaturated) replaces the saturated piperidine ring.
- The amino group at position 6 introduces hydrogen-bonding capabilities .
b) 6-(Propylthio)-3-pyridinecarboxylic Acid (CAS 952428-22-7)
- Molecular Formula: C₉H₁₁NO₂S
- Molecular Weight : 197.26 g/mol
- Key Difference : A propylthio (-S-C₃H₇) group at position 6.
Piperidine-3-carboxylic Acids with Heterocyclic Substituents
a) 1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
- Molecular Formula : C₁₈H₁₇F₃N₄O₃
- Molecular Weight : 406.35 g/mol
- Key Feature : A pyrimidine ring with a trifluoromethyl and methoxyphenyl group is appended to the piperidine nitrogen.
- Impact : The extended aromatic system may enhance binding to hydrophobic pockets in proteins, making it suitable for kinase inhibitors or antiviral agents .
b) 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic Acid
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 6-(Propan-2-yl)piperidine-3-carboxylic acid | C₉H₁₇NO₂ | 171.24 | Isopropyl (C₃H₇) at C6 | High lipophilicity, chiral centers |
| 3-Methylpiperidine-3-carboxylic acid | C₇H₁₃NO₂ | 143.18 | Methyl (CH₃) at C3 | Reduced steric bulk |
| 6-(Trifluoromethyl)piperidine-3-carboxylic acid | C₇H₁₀F₃NO₂ | 197.16 | -CF₃ at C6 | Enhanced metabolic stability |
| 6-Amino-3-pyridinecarboxylic acid | C₆H₆N₂O₂ | 138.12 | Amino (NH₂) at C6 | Aromatic, hydrogen-bond donor |
| 1-[4-(3-Methoxyphenyl)pyrimidin-2-yl] derivative | C₁₈H₁₇F₃N₄O₃ | 406.35 | Pyrimidine with methoxyphenyl | Kinase inhibition potential |
Biological Activity
6-(Propan-2-yl)piperidine-3-carboxylic acid, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a piperidine ring with a carboxylic acid functional group and an isopropyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound is particularly effective against E. coli, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent reduction in cell viability, as shown in the table below:
| Concentration (µM) | Cell Viability (%) | Reference |
|---|---|---|
| 0 | 100 | |
| 10 | 85 | |
| 50 | 50 | |
| 100 | 30 |
These results highlight the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects including:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Effects : It is hypothesized to induce apoptosis in cancer cells through pathways involving cell cycle arrest and inhibition of proliferation.
Study on Antimicrobial Efficacy
A research article published in the Journal of Medicinal Chemistry reported enhanced antimicrobial activity of derivatives based on structural modifications of piperidine compounds, including this compound. This study emphasized the importance of chemical structure in determining efficacy against resistant bacterial strains.
Cancer Cell Line Evaluation
In another experimental study, various concentrations of this compound were tested on different cancer cell lines, including MCF-7 and HepG2. The results indicated significant cytotoxic effects at higher concentrations, prompting further exploration into its mechanism of action and potential for drug development.
Applications in Research
The compound has several applications across different fields:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting various diseases.
- Biochemical Assays : It is investigated as a ligand for studying enzyme interactions and receptor activities.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-(Propan-2-yl)piperidine-3-carboxylic acid, and what reagents are critical for key reaction steps?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions : Alkyl halides or acyl chlorides are used to introduce the propan-2-yl group at the 6-position of the piperidine ring. For example, nucleophilic substitution under basic conditions (e.g., NaH/DMF) can facilitate this step .
- Carboxylic acid activation : Reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) may be employed to activate the carboxylic acid moiety for subsequent coupling or functionalization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., propan-2-yl CH₃ groups at δ ~1.0–1.2 ppm) and piperidine ring conformation .
- HPLC-MS : To assess purity and molecular ion ([M+H]⁺) confirmation. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C is typical for piperidine derivatives) .
- pH-dependent degradation : Accelerated stability testing in buffers (pH 1–13) to identify hydrolytic susceptibility. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
- Light sensitivity : UV-Vis spectroscopy to monitor photodegradation; amber vials are recommended for long-term storage .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized using green chemistry principles?
- Methodological Answer :
- Solvent selection : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether or ethanol/water mixtures) .
- Catalyst optimization : Use immobilized catalysts (e.g., polymer-supported Pd for coupling reactions) to reduce metal leaching and improve recyclability .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through enhanced thermal efficiency .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with hydrophobic active sites, leveraging the propan-2-yl group’s lipophilicity) .
- QSAR modeling : Use descriptors such as logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity. Data from analogs (e.g., 5,5-difluoropiperidine-3-carboxylic acid) can refine predictions .
- MD simulations : GROMACS or AMBER for studying dynamic binding behavior over nanosecond timescales .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Polymorph screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which have distinct solubilities .
- Solvent polarity tests : Measure solubility in a solvent series (e.g., water, ethanol, DMSO) to establish Hansen solubility parameters .
- Ionization effects : Adjust pH to assess solubility of the protonated (carboxylic acid) vs. deprotonated (carboxylate) species. The pKa (~4.5–5.0) determines dominant forms at physiological pH .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical studies?
- Methodological Answer :
- In vitro assays :
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound .
- In vivo PK :
- Dose proportionality : Administer escalating doses (1–50 mg/kg) in rodent models and collect plasma samples at timed intervals for LC-MS analysis .
- Tissue distribution : Radiolabeled compound (³H/¹⁴C) with autoradiography or scintillation counting .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability assessment : Compare in vitro IC₅₀ values with in vivo efficacy. Low oral bioavailability (e.g., <20%) may explain reduced in vivo activity. Use permeability assays (Caco-2 cells) and P-glycoprotein inhibition studies .
- Metabolite profiling : Identify active/inactive metabolites via high-resolution LC-MS. For example, hydroxylation of the piperidine ring may alter target binding .
- Species differences : Test activity in multiple species (e.g., mouse, rat, human hepatocytes) to account for metabolic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
